![molecular formula C9H16O2 B021543 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone CAS No. 102368-23-0](/img/structure/B21543.png)
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as (R,S)-3-Pentyl-2-oxiranecarboxylic acid ethyl ester or Ethyl (R,S)-3-pentyl-2-oxiraneacetate. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells or by interfering with the synthesis of bacterial cell walls. It may also exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. It may also affect the expression of genes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone in lab experiments is its potential as a chiral building block in organic synthesis. It may also be useful in the development of new antimicrobial and antitumor agents. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone. One area of interest is the development of new antimicrobial and antitumor agents based on this compound. Researchers may also investigate its potential as a chiral building block in the synthesis of new drugs and materials. Another direction for future research is to further elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesis Methods
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most commonly used methods is the epoxidation of pent-1-ene using peracetic acid. The resulting epoxide is then treated with ethyl acetate and a strong base to yield the desired product. Another method involves the reaction of pent-1-ene with ethyl chloroformate and triethylamine, followed by epoxidation using m-chloroperbenzoic acid.
Scientific Research Applications
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and antifungal activities. In addition, this compound has been found to possess anti-inflammatory and analgesic properties. Researchers have also investigated its potential as a chiral building block in organic synthesis.
properties
CAS RN |
102368-23-0 |
|---|---|
Product Name |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
synonyms |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



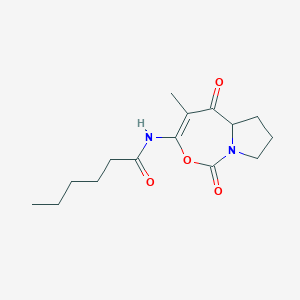
![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
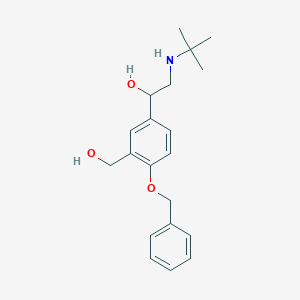
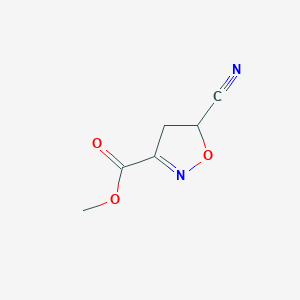

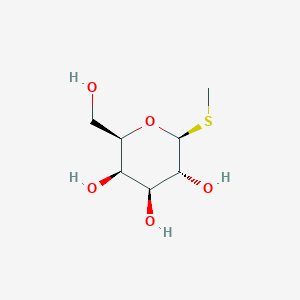
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
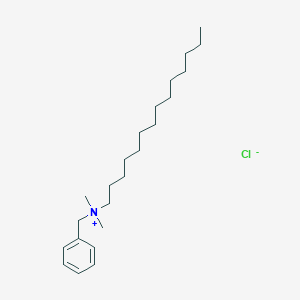
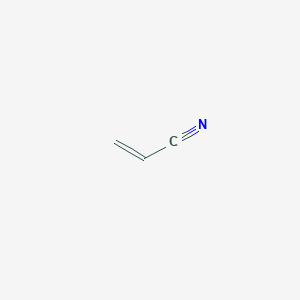
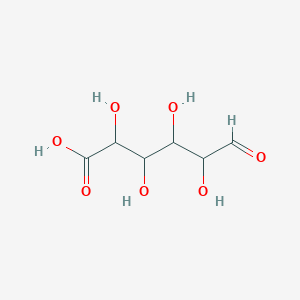
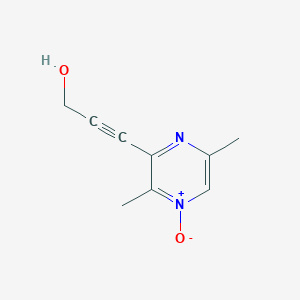


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)